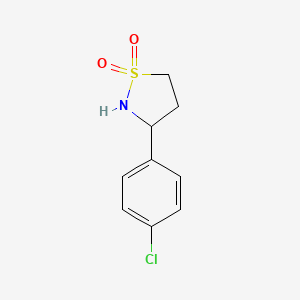
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide is a chemical compound with the molecular formula C9H10ClNO2S and a molecular weight of 231.7 g/mol This compound is characterized by the presence of a chlorophenyl group attached to an isothiazolidine ring, which is further oxidized to form a dioxide
準備方法
The synthesis of 3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
化学反応の分析
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the dioxide group to a sulfide or sulfoxide, depending on the reducing agent and conditions used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways vary depending on the specific application and biological context.
類似化合物との比較
3-(4-Chlorophenyl)isothiazolidine 1,1-dioxide can be compared with other similar compounds, such as:
3-(4-Bromophenyl)isothiazolidine 1,1-dioxide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
3-(4-Methylphenyl)isothiazolidine 1,1-dioxide: Contains a methyl group instead of chlorine, leading to variations in chemical properties and applications.
3-(4-Nitrophenyl)isothiazolidine 1,1-dioxide:
特性
分子式 |
C9H10ClNO2S |
|---|---|
分子量 |
231.70 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H10ClNO2S/c10-8-3-1-7(2-4-8)9-5-6-14(12,13)11-9/h1-4,9,11H,5-6H2 |
InChIキー |
YHHWUULRXDCGCS-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)NC1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


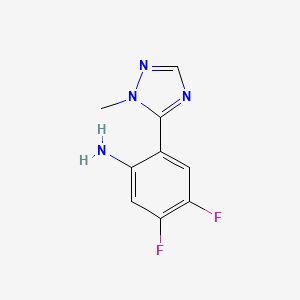

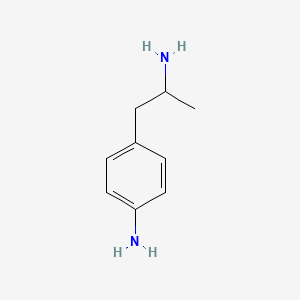

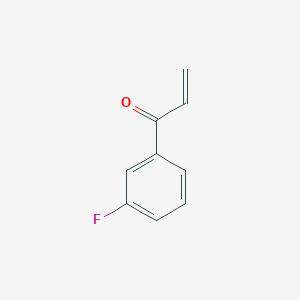
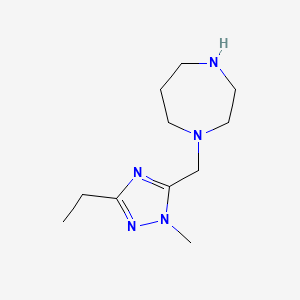
![6-[(Tert-butoxy)carbonyl]-6-azaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13627144.png)
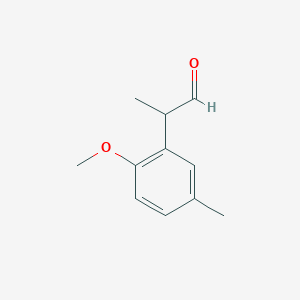
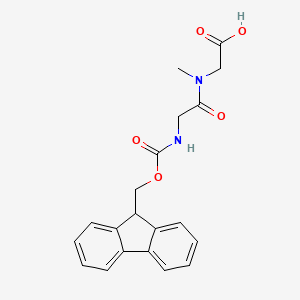
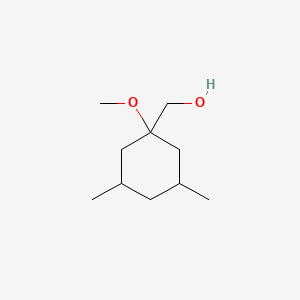
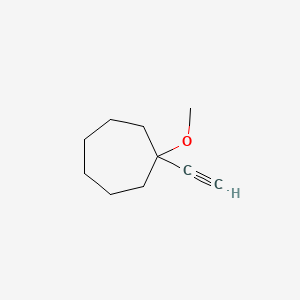

![2-{1-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]cyclopropyl}acetic acid](/img/structure/B13627162.png)
![2-(2,4-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)aceticacid](/img/structure/B13627166.png)
